Tolterodina

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

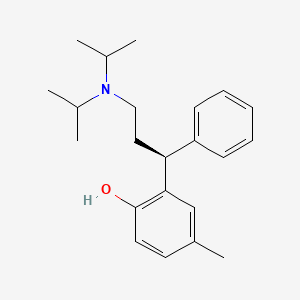

Structure

3D Structure

Properties

IUPAC Name |

2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24/h6-12,15-17,20,24H,13-14H2,1-5H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOGJQPCLVADCPB-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124937-53-7 | |

| Record name | (S)-Tolterodine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124937537 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-TOLTERODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWD7V7S6JT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of Tolterodine in Detrusor Muscle

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolterodine (B1663597) is a potent and competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB).[1][2] Its therapeutic efficacy stems from its ability to inhibit involuntary contractions of the detrusor muscle, the smooth muscle layer of the bladder wall.[3][4][5] This is achieved through the blockade of muscarinic acetylcholine (B1216132) receptors, which are pivotal in mediating bladder contraction.[6] Tolterodine and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HM), exhibit a high affinity for muscarinic receptors without significant selectivity for any of the five subtypes (M1-M5).[7][8] Despite this lack of subtype selectivity, tolterodine demonstrates a functional selectivity for the urinary bladder over salivary glands in vivo, a clinical advantage that translates to a lower incidence of dry mouth compared to other non-selective antimuscarinic agents.[1][8][9] This in-depth guide will elucidate the core mechanism of action of tolterodine on the detrusor muscle, present quantitative data on its receptor binding and functional activity, detail relevant experimental protocols, and provide visual representations of the key signaling pathways and experimental workflows.

Muscarinic Receptor Antagonism in the Detrusor Muscle

The primary mechanism of action of tolterodine is the competitive antagonism of muscarinic receptors in the detrusor muscle.[3][10] Acetylcholine, the primary neurotransmitter mediating bladder contraction, binds to M2 and M3 muscarinic receptor subtypes expressed on detrusor smooth muscle cells.[11] While M3 receptors are directly responsible for smooth muscle contraction, the more numerous M2 receptors indirectly contribute to this effect.[12][13] Tolterodine, by competitively binding to these receptors, prevents acetylcholine from initiating the signaling cascades that lead to detrusor muscle contraction.[3] This results in a decrease in detrusor pressure and an increase in bladder capacity, thereby alleviating the symptoms of OAB.[6][10]

Role of M3 and M2 Receptors in Detrusor Contraction

M3 muscarinic receptors are coupled to the Gq/11 G-protein. Upon activation by acetylcholine, Gq/11 stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated intracellular Ca2+ concentration, along with DAG-mediated activation of protein kinase C (PKC), leads to the phosphorylation of myosin light chain and subsequent smooth muscle contraction.[14]

M2 muscarinic receptors, which are more abundant than M3 receptors in the detrusor, are coupled to the Gi G-protein.[12][15] Activation of M2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Reduced cAMP levels diminish the activity of protein kinase A (PKA), which normally promotes muscle relaxation. Therefore, M2 receptor stimulation indirectly enhances the contractile state of the detrusor muscle.[13]

Tolterodine, being a non-selective antagonist, blocks both M2 and M3 receptors, thereby comprehensively inhibiting both the direct and indirect pathways of acetylcholine-induced detrusor contraction.[11]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the binding affinities and functional potencies of tolterodine and its active metabolite.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Tolterodine

| Tissue/Receptor | Species | Ki (nM) | Reference |

| Urinary Bladder | Guinea Pig | 2.7 | [16] |

| Urinary Bladder | Human | 3.3 | [16] |

| Heart | Guinea Pig | 1.6 | [8][16] |

| Cerebral Cortex | Guinea Pig | 0.75 | [8][16] |

| Parotid Gland | Guinea Pig | 4.8 | [8][16] |

Table 2: Functional Antagonism of Tolterodine

| Preparation | Agonist | Parameter | Value (nM) | Reference |

| Isolated Guinea Pig Bladder Strips | Carbachol | KB | 3.0 | [16] |

| Isolated Human Bladder Strips | Carbachol | KB | 4.0 | [16] |

| Isolated Guinea Pig Bladder | Carbachol | IC50 | 14 | [7] |

Table 3: Functional Antagonism of 5-Hydroxymethyl Tolterodine (5-HM)

| Preparation | Agonist | Parameter | Value (nM) | Reference |

| Isolated Guinea Pig Bladder | Carbachol | IC50 | 5.7 | [7] |

Key Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines the general steps for determining the binding affinity of a compound like tolterodine to muscarinic receptors.[17][18]

-

Membrane Preparation:

-

Homogenize tissues (e.g., bladder, brain cortex) or cultured cells expressing specific muscarinic receptor subtypes in a suitable buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Competitive Binding Assay:

-

In a multi-well plate, add a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine).

-

Add increasing concentrations of the unlabeled competitor compound (e.g., tolterodine).

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.

-

Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

In Vitro Detrusor Muscle Strip Contraction Assay

This protocol describes the methodology for assessing the functional antagonism of tolterodine on detrusor muscle contractions.[19][20]

-

Tissue Preparation:

-

Euthanize an animal (e.g., guinea pig) and excise the urinary bladder.

-

Place the bladder in cold, oxygenated Krebs-Henseleit buffer.

-

Dissect the bladder to obtain longitudinal strips of detrusor muscle, removing the urothelium if required.

-

-

Organ Bath Setup:

-

Mount the muscle strips in organ baths containing oxygenated Krebs-Henseleit buffer maintained at 37°C.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial resting tension and allow the tissue to equilibrate.

-

-

Contraction and Antagonism Measurement:

-

Induce contractions by adding a muscarinic agonist (e.g., carbachol) to the organ bath in a cumulative concentration-response manner.

-

After washing out the agonist and allowing the tissue to return to baseline, incubate the muscle strips with a fixed concentration of the antagonist (tolterodine) for a predetermined period.

-

Repeat the cumulative concentration-response curve to the agonist in the presence of the antagonist.

-

-

Data Analysis:

-

Measure the magnitude of the contractile response at each agonist concentration.

-

Plot the agonist concentration-response curves in the absence and presence of the antagonist.

-

Determine the EC50 values (the agonist concentration that produces 50% of the maximal response).

-

Calculate the Schild plot parameters (pA2) or the functional inhibition constant (KB) to quantify the antagonist's potency.

-

Visualizing the Mechanism of Action

Signaling Pathways in Detrusor Muscle

Caption: Signaling pathways of M2 and M3 muscarinic receptors in detrusor smooth muscle and their antagonism by tolterodine.

Experimental Workflow for In Vitro Muscle Strip Assay

Caption: Workflow for determining the functional antagonism of tolterodine using an in vitro detrusor muscle strip assay.

Conclusion

Tolterodine exerts its therapeutic effect on overactive bladder by acting as a competitive antagonist at muscarinic M2 and M3 receptors in the detrusor muscle. This non-selective antagonism effectively inhibits both the direct calcium-dependent contractile signaling of M3 receptors and the indirect potentiation of contraction via M2 receptor-mediated inhibition of relaxation pathways. The quantitative data from radioligand binding and functional assays confirm its high affinity for muscarinic receptors and its potent antagonism of agonist-induced detrusor contractions. While not possessing subtype selectivity, its in vivo functional preference for the bladder over salivary glands provides a favorable clinical profile. The experimental methodologies detailed herein provide a framework for the continued investigation and development of novel therapeutics for lower urinary tract disorders.

References

- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Tolterodine Tartrate? [synapse.patsnap.com]

- 4. What is Tolterodine Fumarate used for? [synapse.patsnap.com]

- 5. Tolterodine (Detrol) | Davis’s Drug Guide [nursing.unboundmedicine.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. droracle.ai [droracle.ai]

- 9. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. droracle.ai [droracle.ai]

- 11. m.youtube.com [m.youtube.com]

- 12. Muscarinic receptor subtypes and management of the overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Muscarinic receptors in the bladder: from basic research to therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Calcium sensitization mechanisms in detrusor smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Differential roles of M2 and M3 muscarinic receptor subtypes in modulation of bladder afferent activity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Muscarinic Receptor Binding Profile of Tolterodine and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the muscarinic receptor binding profile of tolterodine (B1663597) and its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT). Tolterodine is a competitive muscarinic receptor antagonist widely used in the management of overactive bladder (OAB). Its therapeutic efficacy and side-effect profile are intrinsically linked to its interaction with the five subtypes of muscarinic acetylcholine (B1216132) receptors (M1-M5). This document details the binding affinities, functional potencies, and the underlying experimental protocols and signaling pathways.

Quantitative Binding Affinity and Functional Potency

Tolterodine and its active metabolite, 5-HMT (also identified in literature as SPM 7605, the active metabolite of fesoterodine), are potent and competitive antagonists at all five muscarinic receptor subtypes.[1][2] Fesoterodine (B1237170) is a prodrug that is rapidly and extensively hydrolyzed by non-specific esterases to 5-HMT.[2] This metabolite is chemically identical to the active metabolite of tolterodine.[3] While both tolterodine and 5-HMT are considered non-selective among the M1-M5 subtypes, their tissue-selective action in vivo, particularly the favorable ratio of urinary bladder to salivary gland effects, is a key clinical feature.[4]

The binding affinities of tolterodine and 5-HMT to the human muscarinic receptor subtypes are summarized in the table below. These values, expressed as pKi, provide a quantitative measure of the binding affinity, where a higher pKi value indicates a stronger binding affinity.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

| Tolterodine | 8.5 | 8.2 | 7.9 | 8.7 | 8.3 |

| 5-Hydroxymethyl Tolterodine (5-HMT) | 8.7 | 8.8 | 8.2 | 9.0 | 8.3 |

Data sourced from a study identifying the active metabolite of fesoterodine as SPM 7605, which is 5-HMT.

The functional antagonist potency of these compounds is often assessed through their ability to inhibit agonist-induced contractions in isolated tissue preparations. In the guinea pig urinary bladder, tolterodine and 5-HMT effectively inhibit carbachol-induced contractions in a concentration-dependent and competitive manner.[5]

| Compound | Tissue | Agonist | Potency (pA2) |

| Tolterodine | Human Bladder | Carbachol (B1668302) | 9.11±0.17 (Normal), 8.70±0.16 (BPH) |

Experimental Protocols

The characterization of the muscarinic receptor binding profile of tolterodine and its metabolites relies on established in vitro pharmacological assays. The following sections provide detailed methodologies for the key experiments.

Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the target receptor.

Objective: To determine the binding affinity of tolterodine and 5-HMT for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Test Compounds: Tolterodine and 5-Hydroxymethyl Tolterodine.

-

Reference for Non-specific Binding: Atropine (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

-

Filtration Plate: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding.

Procedure:

-

Membrane Preparation: Tissues or cells expressing the target receptor are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the BCA assay.[6]

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Cell membranes, [³H]-NMS, and assay buffer.

-

Non-specific Binding (NSB): Cell membranes, [³H]-NMS, and a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

-

Competition Binding: Cell membranes, [³H]-NMS, and varying concentrations of the test compound (tolterodine or 5-HMT).

-

-

Incubation: The plate is incubated, typically for 60 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium.[6]

-

Filtration: The incubation is terminated by rapid vacuum filtration through the pre-soaked filter plate. This separates the receptor-bound radioligand from the free radioligand. The filters are then washed multiple times with ice-cold wash buffer.[6]

-

Quantification: The filter plate is dried, and a scintillation cocktail is added to each well. The radioactivity retained on the filters is then quantified using a liquid scintillation counter.[7]

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental workflow for a competitive radioligand binding assay.

Functional Assay: Carbachol-Induced Bladder Contraction

This ex vivo assay measures the functional potency of an antagonist by its ability to inhibit the contraction of isolated bladder smooth muscle induced by a muscarinic agonist.

Objective: To determine the functional antagonist potency (pA2) of tolterodine and 5-HMT in isolated bladder tissue.

Materials:

-

Tissue: Urinary bladder from guinea pig or human.

-

Agonist: Carbachol, a stable acetylcholine analog.

-

Test Compounds: Tolterodine and 5-Hydroxymethyl Tolterodine.

-

Physiological Salt Solution: Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 2.5 CaCl₂, 1.2 MgSO₄, 25 NaHCO₃, 1.2 KH₂PO₄, 11.7 glucose), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Organ Bath System: Equipped with isometric force transducers to measure muscle tension.

Procedure:

-

Tissue Preparation: The urinary bladder is excised and placed in chilled, oxygenated Krebs-Henseleit solution. The bladder is cut into longitudinal strips (e.g., 10 mm long and 2 mm wide).[7]

-

Mounting: The bladder strips are mounted in organ baths containing the physiological salt solution. An initial tension (e.g., 1 g) is applied, and the tissue is allowed to equilibrate for at least 60 minutes, with the solution being changed every 15 minutes.[7]

-

Standardization: The viability and contractility of the tissue strips are confirmed by eliciting reproducible contractions with a high concentration of KCl or a submaximal concentration of carbachol.

-

Cumulative Concentration-Response Curve (CCRC) to Agonist: A CCRC to carbachol is generated by cumulatively adding increasing concentrations of carbachol to the organ bath and recording the resulting muscle contraction.

-

Antagonist Incubation: After washing out the carbachol and allowing the tissue to return to baseline, the bladder strips are incubated with a specific concentration of the test compound (tolterodine or 5-HMT) for a predetermined period (e.g., 30 minutes).[8]

-

Second CCRC in the Presence of Antagonist: A second CCRC to carbachol is generated in the presence of the antagonist.

-

Data Analysis: The antagonist's effect is observed as a rightward shift in the carbachol CCRC. The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. A Schild plot is then constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the Schild regression line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.

Workflow for the functional assessment of antagonist potency.

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. The five subtypes are broadly categorized based on their primary G-protein coupling, which dictates their downstream signaling cascades. Tolterodine and 5-HMT, as competitive antagonists, block the initiation of these pathways by preventing acetylcholine from binding to the receptor.

Gq/11-Coupled Receptors (M1, M3, M5)

The M1, M3, and M5 muscarinic receptor subtypes primarily couple to Gq/11 proteins.[9] Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[10] In the urinary bladder, the M3 receptor is the primary mediator of detrusor muscle contraction through this pathway.[5]

Gq/11-mediated signaling pathway of M1, M3, and M5 receptors.

Gi/o-Coupled Receptors (M2, M4)

The M2 and M4 muscarinic receptor subtypes couple to Gi/o proteins.[9] Activation of these receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[9] In the urinary bladder, M2 receptors are more numerous than M3 receptors. While M3 receptors are the primary drivers of contraction, M2 receptor stimulation can contribute to bladder contraction indirectly by inhibiting the relaxant effects of cAMP-dependent pathways (e.g., those activated by β-adrenergic receptors).

Gi/o-mediated signaling pathway of M2 and M4 receptors.

References

- 1. Pharmacological characterization of a novel investigational antimuscarinic drug, fesoterodine, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Role of fesoterodine in the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. urotoday.com [urotoday.com]

- 4. The design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine (5-HMT), the active metabolite of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signal transduction underlying carbachol-induced contraction of human urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. ics.org [ics.org]

- 9. benchchem.com [benchchem.com]

- 10. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]

Synthesis and Structural Characterization of Tolterodine Tartrate: A Technical Guide

Introduction

Tolterodine (B1663597) tartrate is a potent and competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder, a condition characterized by symptoms of urinary frequency, urgency, and urge incontinence.[1][2] Its active moiety, tolterodine, chemically known as (R)-N,N-diisopropyl-3-(2-hydroxy-5-methylphenyl)-3-phenylpropanamine, functions by selectively targeting M2 and M3 muscarinic receptors in the urinary bladder.[2] This action inhibits bladder contraction and reduces the associated symptoms.[2][3] Marketed as the (R)-enantiomer, its stereospecific synthesis and rigorous structural confirmation are critical for ensuring its therapeutic efficacy and safety.[4]

This technical guide provides an in-depth overview of a common synthetic pathway for tolterodine tartrate and the analytical methodologies employed for its comprehensive structural characterization, intended for researchers, chemists, and professionals in pharmaceutical development.

Chemical Synthesis

The synthesis of (R)-tolterodine L-tartrate is a multi-step process that begins with the formation of a racemic mixture of tolterodine, followed by a crucial chiral resolution step to isolate the desired (R)-enantiomer. Several synthetic routes have been documented; a representative pathway involves the reaction of key intermediates followed by resolution with L-(+)-tartaric acid.[5][6]

References

- 1. fda.gov [fda.gov]

- 2. Tolterodine | C22H31NO | CID 443879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Tolterodine Tartrate | C26H37NO7 | CID 443878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Tolterodine tartrate, Kabi-2234, PNU-200583E, Detrol LA, Detrusitol SR, Urotrol, Detrol, Detrusitol-药物合成数据库 [drugfuture.com]

- 6. WO2010092500A2 - A process for the preparation of tolterodine tartrate - Google Patents [patents.google.com]

In Vitro Pharmacological Profile of 5-Hydroxymethyl Tolterodine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl tolterodine (B1663597) (5-HMT), the principal active metabolite of the overactive bladder medications tolterodine and its prodrug fesoterodine, is a potent and competitive antagonist of muscarinic acetylcholine (B1216132) receptors (mAChRs).[1][2] Following oral administration of its parent compounds, 5-HMT is the primary moiety responsible for the therapeutic effect of reducing involuntary bladder contractions.[3] This technical guide provides a comprehensive in vitro pharmacological profile of 5-HMT, detailing its binding affinities, functional potencies, and selectivity. The document includes detailed experimental protocols and visual representations of key signaling pathways and workflows to support further research and development in this area.

Quantitative Pharmacology

The in vitro pharmacological activity of 5-hydroxymethyl tolterodine has been characterized through various binding and functional assays. The data consistently demonstrate its high affinity for muscarinic receptors without significant subtype selectivity.

Muscarinic Receptor Binding Affinity

The binding affinity of 5-HMT for the five human muscarinic receptor subtypes (M1-M5) is presented below. These values were determined using competitive radioligand binding assays with [³H]-N-methylscopolamine ([³H]-NMS) in Chinese hamster ovary (CHO) cells expressing the recombinant human receptors.[4]

| Receptor Subtype | pKi | Ki (nM) |

| M1 | 8.7 | ~2.0 |

| M2 | 8.8 | ~1.6 |

| M3 | 8.2 | ~6.3 |

| M4 | 9.0 | ~1.0 |

| M5 | 8.3 | ~5.0 |

| Table 1: Binding affinities of 5-hydroxymethyl tolterodine for human muscarinic receptor subtypes. Data are presented as pKi (-log Ki) and the corresponding inhibitory constant (Ki) in nanomolar (nM) concentrations.[4] |

Functional Antagonist Potency

The functional potency of 5-HMT as a muscarinic receptor antagonist has been primarily assessed in isolated tissue preparations, particularly the guinea pig urinary bladder. These assays measure the ability of 5-HMT to inhibit the contractile response induced by a muscarinic agonist, such as carbachol (B1668302).

| Parameter | Value (nM) | Tissue/Assay |

| IC50 | 5.7 | Carbachol-induced contractions in isolated guinea pig bladder.[5] |

| Kb | 0.84 | Competitive antagonism in guinea pig isolated urinary bladder strips.[1] |

| pA2 | 9.14 | Functional antagonism in guinea pig isolated urinary bladder strips.[1] |

| Table 2: Functional antagonist potency of 5-hydroxymethyl tolterodine. The table includes the half-maximal inhibitory concentration (IC50), the equilibrium dissociation constant for an antagonist (Kb), and the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.[1][5] |

Receptor Selectivity Profile

In vitro studies have demonstrated that 5-hydroxymethyl tolterodine is highly selective for muscarinic receptors. Its activity against other potential cellular targets, such as alpha-adrenergic receptors, histamine (B1213489) receptors, and calcium channels, is significantly lower.

| Receptor/Channel | Activity | Fold Selectivity for Muscarinic Receptors |

| Alpha-adrenergic receptors | Weak inhibitor | >900-fold |

| Histamine receptors | Weak inhibitor | >900-fold |

| Calcium channels | Weak inhibitor | >900-fold |

| Table 3: Selectivity profile of 5-hydroxymethyl tolterodine against other receptors and ion channels. The data indicates that 5-HMT is over 900 times more potent at muscarinic receptors compared to these other targets.[5] |

Experimental Protocols

Detailed methodologies for the key in vitro assays used to characterize the pharmacological profile of 5-hydroxymethyl tolterodine are provided below.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of 5-HMT for each of the five human muscarinic receptor subtypes (M1-M5).

Materials:

-

Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing an individual human muscarinic receptor subtype (M1, M2, M3, M4, or M5).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS).

-

Test Compound: 5-Hydroxymethyl tolterodine.

-

Reference Compound for non-specific binding: Atropine (B194438) (1 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

96-well filter plates (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).

-

Scintillation fluid and a liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of 5-hydroxymethyl tolterodine in the assay buffer. The concentration range should be wide enough to generate a complete competition curve (e.g., 10⁻¹¹ M to 10⁻⁵ M).

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Add cell membranes, [³H]-NMS (at a concentration close to its Kd), and assay buffer.

-

Non-specific Binding: Add cell membranes, [³H]-NMS, and a high concentration of atropine (1 µM).

-

Competitive Binding: Add cell membranes, [³H]-NMS, and each dilution of 5-hydroxymethyl tolterodine.

-

-

Incubation: Incubate the plates for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C).

-

Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked filter plates using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After drying the filter plates, add scintillation fluid to each well and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the 5-hydroxymethyl tolterodine concentration.

-

Determine the IC50 value (the concentration of 5-HMT that inhibits 50% of the specific binding of [³H]-NMS) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Tissue Functional Assay (Guinea Pig Bladder)

Objective: To determine the functional antagonist potency (pA2 or Kb) of 5-HMT by measuring its ability to inhibit agonist-induced contractions of isolated guinea pig bladder smooth muscle.

Materials:

-

Male Dunkin-Hartley guinea pig.

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1), maintained at 37°C and aerated with 95% O₂ / 5% CO₂.

-

Muscarinic agonist: Carbachol.

-

Test Compound: 5-Hydroxymethyl tolterodine.

-

Isolated organ bath system equipped with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and excise the urinary bladder.

-

Place the bladder in cold, aerated Krebs-Henseleit solution.

-

Carefully remove any adhering fat and connective tissue.

-

Cut the bladder into longitudinal strips (approximately 10 mm long and 2-3 mm wide).

-

-

Mounting the Tissue:

-

Suspend the bladder strips in organ baths containing aerated Krebs-Henseleit solution at 37°C.

-

Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Apply an initial resting tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60 minutes, with washes every 15-20 minutes.

-

-

Experimental Protocol (Schild Analysis):

-

Control Agonist Concentration-Response Curve: Obtain a cumulative concentration-response curve for carbachol by adding increasing concentrations of the agonist to the organ bath and recording the contractile response until a maximal effect is achieved.

-

Antagonist Incubation: Wash the tissue thoroughly to remove the agonist and allow it to return to baseline. Then, add a known concentration of 5-hydroxymethyl tolterodine to the bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibration.

-

Agonist Concentration-Response Curve in the Presence of Antagonist: In the continued presence of 5-HMT, repeat the cumulative concentration-response curve for carbachol.

-

Repeat the antagonist incubation and agonist concentration-response curve with at least two other concentrations of 5-hydroxymethyl tolterodine.

-

-

Data Analysis (Schild Plot):

-

For each concentration of 5-HMT, calculate the dose ratio (the ratio of the EC50 of carbachol in the presence of the antagonist to the EC50 of carbachol in the absence of the antagonist).

-

Plot the log (dose ratio - 1) against the negative log of the molar concentration of 5-hydroxymethyl tolterodine.

-

The x-intercept of the linear regression of this plot gives the pA2 value. A slope of the regression line that is not significantly different from 1 is indicative of competitive antagonism.

-

The Kb can be calculated from the pA2 value using the equation: Kb = 10^(-pA2).

-

Signaling Pathways and Experimental Workflows

Muscarinic Receptor Signaling Pathways

Muscarinic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine. They are broadly categorized into two main signaling pathways based on their G-protein coupling. 5-Hydroxymethyl tolterodine, as a competitive antagonist, blocks the initiation of these cascades by preventing acetylcholine from binding to the receptor.

Caption: Gq/11-coupled muscarinic receptor signaling pathway.

Caption: Gi/o-coupled muscarinic receptor signaling pathway.

Experimental Workflow for In Vitro Pharmacological Profiling

The following diagram outlines a typical workflow for the in vitro pharmacological characterization of a muscarinic receptor antagonist like 5-hydroxymethyl tolterodine.

Caption: A typical experimental workflow for in vitro profiling.

References

- 1. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pa2 determination | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. Guinea Pig Ileum [sheffbp.co.uk]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Functional Selectivity of Tolterodine for the Bladder Over Salivary Glands

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tolterodine (B1663597) is a potent, competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder (OAB).[1][2] Its clinical efficacy is comparable to other antimuscarinic agents, such as oxybutynin (B1027), but it is often associated with a lower incidence and severity of dry mouth, a common and bothersome side effect of this drug class.[2][3] This improved tolerability stems from tolterodine's functional selectivity for the urinary bladder over the salivary glands.[2][4] This technical guide elucidates the pharmacological basis for this tissue selectivity, presenting key quantitative data, detailed experimental protocols, and a breakdown of the underlying signaling pathways. While in vitro receptor binding assays show tolterodine to be non-selective across muscarinic receptor subtypes, in vivo and functional studies reveal a clear preference for inhibiting bladder smooth muscle contraction over salivary secretion.[5][6] This document explores the evidence suggesting this selectivity is not a function of receptor subtype affinity but rather a complex interplay of factors within the specific tissue environments.

Muscarinic Receptor Subtypes in the Bladder and Salivary Glands

The physiological effects of acetylcholine (B1216132) (ACh) in the urinary bladder and salivary glands are mediated primarily by M2 and M3 muscarinic receptor subtypes.

-

Urinary Bladder: The detrusor smooth muscle, responsible for bladder contraction (micturition), expresses both M2 and M3 receptors, with M2 receptors being more numerous.[6] However, the M3 subtype is considered the primary mediator of direct detrusor contraction.[3][6] M3 receptor activation leads to phosphoinositide hydrolysis and subsequent intracellular calcium mobilization, causing smooth muscle contraction.[6] M2 receptors are thought to contribute indirectly by inhibiting the relaxation signals induced by β-adrenoceptors.[6]

-

Salivary Glands: Saliva secretion is predominantly controlled by M3 receptors located on acinar cells. Activation of these receptors stimulates the same phosphoinositide signaling cascade as in the bladder, leading to fluid and electrolyte secretion.

Quantitative Pharmacological Data

The functional selectivity of tolterodine is not apparent from simple binding affinity studies but becomes evident in functional assays and in vivo models.

Data Presentation

The following tables summarize the key quantitative data comparing tolterodine with the less bladder-selective agent, oxybutynin.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) in Guinea Pig Tissues and Human Recombinant Receptors

| Compound | M1 (h) | M2 (h) | M3 (h) | M4 (h) | M5 (h) | Bladder (gp) | Parotid Gland (gp) |

|---|---|---|---|---|---|---|---|

| Tolterodine | - | - | - | - | - | 2.7[5] | 4.8[5] |

| Oxybutynin | ~0.67 | ~6.7 | ~0.67 | - | - | 2.8[5] | 0.62[5] |

Data derived from studies on human recombinant (h) muscarinic m1-m5 receptors and guinea pig (gp) tissues. A lower Ki value indicates higher binding affinity.[5] Note: Tolterodine is considered relatively non-selective across subtypes M1-M5, whereas oxybutynin shows approximately 10-fold selectivity for M3 over M2 receptors.[5][6]

Table 2: Functional Antagonist Potency (KB, nM) in Isolated Bladder Tissue

| Compound | Guinea Pig Bladder | Human Bladder |

|---|---|---|

| Tolterodine | 3.0[5] | 4.0[5] |

| Oxybutynin | 4.4[5] | - |

KB represents the equilibrium dissociation constant for a competitive antagonist, determined from the inhibition of carbachol-induced contractions. A lower KB value indicates greater potency.[5]

Table 3: In Vivo Selectivity in Anesthetized Cats

| Compound | Potency on Bladder Contraction | Potency on Salivation | Bladder vs. Salivary Selectivity |

|---|---|---|---|

| Tolterodine | High | Low | Significantly more potent on bladder[4][5] |

| Oxybutynin | Low | High | Opposite tissue selectivity to tolterodine[5] |

This table illustrates the functional outcome in a whole-animal model, where tolterodine requires significantly lower doses to affect the bladder compared to the salivary glands.[4][5]

Signaling Pathways and Mechanism of Action

Tolterodine acts as a competitive antagonist at muscarinic receptors, blocking the effects of acetylcholine. The key to its functional selectivity lies in how this antagonism plays out in the distinct physiological environments of the bladder and salivary glands.

Signaling in Bladder Detrusor Muscle

Acetylcholine released from parasympathetic nerves binds to M3 receptors on detrusor smooth muscle cells. This activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored Ca2+, which in turn leads to muscle contraction. M2 receptor stimulation inhibits adenylyl cyclase, reducing cAMP levels and counteracting smooth muscle relaxation.

Caption: Muscarinic signaling pathways in bladder detrusor smooth muscle.

Signaling in Salivary Gland Acinar Cells

The signaling pathway in salivary glands is similar, with ACh binding to M3 receptors on acinar cells to stimulate the Gq/11-PLC-IP3-Ca2+ cascade. This increase in intracellular Ca2+ is the primary driver for fluid and electrolyte secretion, resulting in salivation.

Caption: Muscarinic signaling pathway in salivary gland acinar cells.

The Basis of Functional Selectivity

The in vivo tissue selectivity of tolterodine cannot be explained by a simple affinity for a specific receptor subtype.[1][5] Instead, it is likely a multifactorial phenomenon. One leading hypothesis is that there are differences in the receptor reserve or signal amplification pathways between the bladder and salivary glands. The salivary glands may be more sensitive to muscarinic blockade than the bladder smooth muscle, meaning that a lower degree of receptor occupancy by an antagonist is required to inhibit function.[5] Conversely, tolterodine's active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which has a similar pharmacological profile, contributes significantly to the therapeutic effect and may exhibit different pharmacokinetic properties, such as preferential distribution to the bladder.[1][7]

Caption: Logical flow of tolterodine's functional selectivity.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the functional selectivity of antimuscarinic agents like tolterodine.

Protocol 1: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of a compound for different muscarinic receptor subtypes.

-

Methodology:

-

Tissue/Cell Preparation: Membranes are prepared from cells (e.g., Chinese Hamster Ovary - CHO cells) stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).[5]

-

Incubation: The membranes are incubated with a specific radioligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) at a fixed concentration and various concentrations of the unlabeled test compound (tolterodine).

-

Separation: After reaching equilibrium, the membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of drug that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Protocol 2: Isolated Organ Bath for Bladder Contraction

-

Objective: To measure the functional potency (KB) of an antagonist in inhibiting agonist-induced smooth muscle contraction.

-

Methodology:

-

Tissue Preparation: Strips of detrusor muscle are dissected from animal (e.g., guinea pig) or human bladders.[5][8]

-

Mounting: The tissue strips are mounted in an organ bath chamber filled with a physiological salt solution (e.g., Krebs' solution), maintained at 37°C, and continuously gassed with carbogen (B8564812) (95% O2, 5% CO2).[9][10]

-

Transducer Attachment: One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension for a set period.

-

Experiment: A cumulative concentration-response curve is generated for a muscarinic agonist (e.g., carbachol). The tissue is then washed and incubated with a fixed concentration of the antagonist (tolterodine) for a specific duration before generating a second agonist concentration-response curve. This is repeated with several antagonist concentrations.

-

Data Analysis: The rightward shift of the agonist curve in the presence of the antagonist is used to construct a Schild plot, from which the pA2 value (and subsequently the KB value) is determined.[5]

-

Caption: Experimental workflow for an isolated organ bath study.

Protocol 3: In Vivo Anesthetized Animal Model

-

Objective: To compare the potency of an antagonist in inhibiting bladder contraction versus salivation in a whole animal.

-

Methodology:

-

Animal Preparation: An animal (e.g., cat) is anesthetized.[4][5] The urinary bladder is catheterized to measure intravesical pressure. The salivary duct is cannulated to measure the rate of salivation.

-

Stimulation: Bladder contractions are induced by intravenous administration of a muscarinic agonist (e.g., acetylcholine) or by electrical stimulation of pelvic nerves. Salivation is induced by electrical stimulation of the chorda lingual nerve.[5]

-

Drug Administration: The antagonist (tolterodine) is administered intravenously in increasing doses.

-

Measurement: The inhibitory effect of each dose on the magnitude of bladder contraction and the volume of saliva secreted is recorded.

-

Data Analysis: Dose-response curves are constructed for the inhibition of both bladder and salivary responses. The doses required to produce 50% inhibition (ID50) for each tissue are calculated and compared to determine the in vivo selectivity ratio.

-

Conclusion and Implications

Tolterodine exhibits significant functional selectivity for the urinary bladder over salivary glands in vivo, a property not predicted by in vitro receptor binding studies.[2][5] This tissue-specific effect is the primary reason for its favorable tolerability profile, particularly the reduced incidence of dry mouth compared to less selective agents like oxybutynin.[3][11] The underlying mechanism is not based on muscarinic receptor subtype selectivity but likely involves a combination of pharmacokinetic factors and inherent physiological differences between the bladder and salivary glands.[1][7] This case study of tolterodine underscores the critical importance of utilizing a combination of in vitro binding, ex vivo functional, and in vivo animal models in drug development. For researchers and professionals in the field, it highlights that a simple receptor affinity profile may not be sufficient to predict the clinical performance of a drug and emphasizes the need to investigate drug-tissue interactions in more complex, integrated systems to identify candidates with superior efficacy and safety profiles.

References

- 1. Tolterodine--a new bladder selective muscarinic receptor antagonist: preclinical pharmacological and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tolterodine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Tolterodine extended release in the treatment of male oab/storage luts: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tolterodine--a new bladder-selective antimuscarinic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Muscarinic receptors in the bladder: from basic research to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reprocell.com [reprocell.com]

- 9. In vitro contractile studies within isolated tissue baths: Translational research from Visible Heart® Laboratories - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reprocell.com [reprocell.com]

- 11. Oxybutynin - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the CYP2D6 and CYP3A4-Mediated Metabolism of Tolterodine in Human Liver Microsomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolterodine (B1663597) is a potent and competitive muscarinic receptor antagonist indicated for the treatment of overactive bladder with symptoms of urinary frequency, urgency, and urge incontinence. The efficacy and disposition of tolterodine are significantly influenced by its extensive metabolism in the liver, primarily orchestrated by the polymorphic cytochrome P450 enzymes CYP2D6 and CYP3A4.[1][2][3] Understanding the intricacies of these metabolic pathways is paramount for predicting drug-drug interactions, assessing inter-individual variability in clinical response, and ensuring patient safety. This technical guide provides a comprehensive overview of the metabolism of tolterodine by CYP2D6 and CYP3A4 in human liver microsomes (HLMs), presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical processes.

Metabolic Pathways of Tolterodine

Tolterodine undergoes two primary oxidative metabolic transformations in human liver microsomes: 5-hydroxylation and N-dealkylation.[1][3]

-

5-Hydroxylation: This is the principal metabolic route in individuals who are extensive metabolizers for CYP2D6.[4][5] The reaction involves the oxidation of the 5-methyl group on the phenyl moiety of tolterodine, resulting in the formation of the pharmacologically active metabolite, 5-hydroxymethyl tolterodine (5-HM).[1][3] This metabolite is equipotent to the parent drug and contributes significantly to the overall therapeutic effect.[3]

-

N-dealkylation: This pathway involves the removal of one of the isopropyl groups from the nitrogen atom of tolterodine. This reaction is predominantly catalyzed by CYP3A4 and serves as the major elimination pathway in individuals who are poor metabolizers for CYP2D6.[1][2][6]

The interplay between these two pathways, governed by the genetic polymorphism of CYP2D6, leads to significant variability in the pharmacokinetic profile of tolterodine among different individuals.

Quantitative Analysis of Tolterodine Metabolism

The kinetics of tolterodine metabolism by CYP2D6 and CYP3A4 have been characterized in human liver microsomes. A seminal study by Postlind et al. (1998) established the predominant roles of these enzymes. Strong correlations were observed between the rate of 5-hydroxymethyl tolterodine (5-HM) formation and CYP2D6 activity, and between N-dealkylated tolterodine formation and CYP3A activity in microsomes from various human liver samples.[1]

While the definitive Vmax values are not explicitly detailed in the abstract of the pivotal study, the Michaelis-Menten constant (Km) for the formation of N-dealkylated tolterodine by recombinant CYP3A4 was found to be similar to that observed in pooled human liver microsomes. Microsomes from cells overexpressing CYP2C9 and CYP2C19 also formed N-dealkylated tolterodine, but with a higher Km value, indicating a lower affinity.[1]

Table 1: Enzyme Kinetics of Tolterodine Metabolism in Human Liver Microsomes

| Metabolic Pathway | Primary Enzyme | Metabolite | Km (µM) | Vmax (pmol/min/mg protein) | Source |

| 5-Hydroxylation | CYP2D6 | 5-Hydroxymethyl Tolterodine | Data not explicitly found | Data not explicitly found | [1] |

| N-dealkylation | CYP3A4 | N-Dealkylated Tolterodine | Similar to HLM | Data not explicitly found | [1] |

| N-dealkylation | CYP2C9 | N-Dealkylated Tolterodine | Higher than CYP3A4 | Data not explicitly found | [1] |

| N-dealkylation | CYP2C19 | N-Dealkylated Tolterodine | Higher than CYP3A4 | Data not explicitly found | [1] |

Note: While the foundational study by Postlind et al. (1998) is widely cited for establishing the kinetic parameters, the precise Km and Vmax values for the CYP2D6-mediated 5-hydroxylation and CYP3A4-mediated N-dealkylation in human liver microsomes were not available in the public domain abstracts reviewed. The table reflects the qualitative and comparative kinetic information that is available.

Experimental Protocols

The following protocols are a composite representation based on established methodologies for in vitro drug metabolism studies using human liver microsomes.

In Vitro Incubation of Tolterodine with Human Liver Microsomes

This protocol outlines the procedure for assessing the metabolism of tolterodine in a controlled in vitro environment.

Materials:

-

Tolterodine

-

Pooled human liver microsomes (HLMs)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

Incubator/water bath (37°C)

-

Microcentrifuge tubes

-

Micropipettes

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer (e.g., 100 mM, pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL), and tolterodine at various concentrations (e.g., 1-100 µM).

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. The final volume of the incubation mixture is typically 200 µL.

-

Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile or another appropriate organic solvent. This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the mixture vigorously and then centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant for subsequent analysis by LC-MS/MS.

LC-MS/MS Analysis of Tolterodine and its Metabolites

This protocol provides a general framework for the sensitive and specific quantification of tolterodine, 5-hydroxymethyl tolterodine, and N-dealkylated tolterodine.[7][8][9]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: A reversed-phase C18 or phenyl-hexyl column (e.g., 100 x 2.0 mm, 3 µm).[8]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile).[8]

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Example):

-

Tolterodine: m/z 326.3 → 147.2

-

5-Hydroxymethyl Tolterodine: m/z 342.3 → 223.2

-

N-Dealkylated Tolterodine: m/z 284.2 → 147.2

-

Internal Standard (e.g., deuterated tolterodine): To be determined based on the specific standard used.

-

Procedure:

-

Sample Injection: Inject the supernatant from the in vitro incubation onto the LC-MS/MS system.

-

Chromatographic Separation: Separate tolterodine and its metabolites using the defined chromatographic conditions.

-

Mass Spectrometric Detection: Detect and quantify the analytes using the specified MRM transitions.

-

Data Analysis: Construct calibration curves using standards of known concentrations to quantify the amounts of tolterodine, 5-hydroxymethyl tolterodine, and N-dealkylated tolterodine in the samples.

Conclusion

The metabolism of tolterodine in human liver microsomes is a well-defined process primarily governed by the activities of CYP2D6 and CYP3A4. The formation of the active metabolite, 5-hydroxymethyl tolterodine, is dependent on CYP2D6, while the N-dealkylation pathway is mainly catalyzed by CYP3A4. The provided experimental protocols offer a robust framework for researchers to investigate the kinetics and characteristics of these metabolic pathways in vitro. A thorough understanding of these processes is essential for the continued safe and effective use of tolterodine in clinical practice and for the development of future drug candidates with improved metabolic profiles.

References

- 1. Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Allometric Scaling of Tolterodine Pharmacokinetics: A Technical Guide for Drug Development Professionals

An in-depth examination of the principles, experimental data, and methodologies for extrapolating tolterodine's pharmacokinetic parameters from preclinical animal models to humans.

This technical guide provides a comprehensive overview of the allometric scaling of tolterodine (B1663597), a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. For researchers, scientists, and drug development professionals, this document outlines the key pharmacokinetic parameters across various species, details the experimental protocols employed in preclinical and clinical studies, and presents a logical framework for the interspecies scaling of tolterodine's pharmacokinetic profile.

Introduction to Allometric Scaling in Drug Development

Allometric scaling is a mathematical method used in pharmacology to predict the pharmacokinetic properties of a drug in humans based on data obtained from animal studies.[1] This approach is founded on the principle that many physiological and metabolic processes scale with body weight to a certain power. The general allometric equation is:

Y = aWb

Where:

-

Y is the pharmacokinetic parameter of interest (e.g., clearance, volume of distribution).

-

W is the body weight.

-

a is the allometric coefficient (the value of Y when W is 1).

-

b is the allometric exponent, which describes the nature of the relationship between the parameter and body weight.

The prediction of human pharmacokinetics from preclinical data is a critical step in drug development, informing first-in-human dose selection and the design of clinical trials.[1]

Tolterodine Pharmacokinetic Data Across Species

The pharmacokinetics of tolterodine have been studied in several species, including mice, rats, dogs, and humans. A summary of the key pharmacokinetic parameters for tolterodine is presented in the table below. It is important to note that tolterodine is extensively metabolized, with the primary active metabolite being 5-hydroxymethyl tolterodine (5-HMT). In extensive metabolizers, both tolterodine and 5-HMT contribute to the therapeutic effect.[2]

| Parameter | Mouse | Rat | Dog | Human |

| Body Weight (kg) | ~0.025 | ~0.25 | ~10-15 | ~70 |

| Clearance (CL) (L/h/kg) | 10-15[3] | 10-15[3] | 1.4[3] | 0.23-0.52[4] |

| Volume of Distribution (Vd) (L/kg) | High[3] | High[3] | High[3] | 0.9-1.6[4] |

| Terminal Half-life (t1/2) (h) | < 2[3] | < 2[3] | < 2[3] | 2-3[4] |

| Oral Bioavailability (F) (%) | 2-20[3] | 2-20[3] | 58-63[3] | 10-70[4] |

Note: The data presented are compiled from various sources and represent a general overview. Specific values can vary depending on the study design, analytical methods, and animal strains used.

Experimental Protocols

The generation of reliable pharmacokinetic data is contingent on well-designed and executed experimental protocols. The following sections outline the typical methodologies used in the preclinical and clinical evaluation of tolterodine.

Preclinical Animal Studies

3.1.1. Animal Models and Housing:

-

Species: Common species for pharmacokinetic studies of tolterodine include the mouse (e.g., CD-1), rat (e.g., Sprague-Dawley), and dog (e.g., Beagle).[3]

-

Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum, except when fasting is required for specific study arms.

3.1.2. Drug Administration:

-

Oral Administration: For oral dosing studies, tolterodine is often administered via oral gavage. The drug is typically dissolved or suspended in a suitable vehicle, such as methylcellulose.[5]

-

Intravenous Administration: For intravenous studies, tolterodine is dissolved in a sterile vehicle and administered via a suitable vein, such as the tail vein in rodents or the cephalic vein in dogs.

3.1.3. Blood Sampling:

-

Schedule: Blood samples are collected at predetermined time points post-dose to characterize the absorption, distribution, and elimination phases. A typical schedule might include samples at 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours after administration.[6]

-

Collection: In rodents, blood is often collected via the retro-orbital sinus or tail vein. In dogs, samples are typically drawn from the jugular or cephalic vein. The total blood volume collected is carefully monitored to avoid adverse effects on the animals.

Bioanalytical Methodology

The quantification of tolterodine and its active metabolite, 5-HMT, in biological matrices (typically plasma or serum) is crucial for pharmacokinetic analysis.

-

Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common bioanalytical method due to its high sensitivity and selectivity.

-

Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically employed to isolate tolterodine and 5-HMT from the plasma matrix.

-

Quantification: The concentrations of the analytes are determined by comparing their peak areas to those of a known concentration of an internal standard.

Human Clinical Studies

-

Study Design: Human pharmacokinetic studies are often conducted in healthy volunteers. A common design is a single-dose, two-way crossover study to assess the pharmacokinetics of different formulations or the effect of food.[7]

-

Dosing: Tolterodine is administered orally, typically as tablets or capsules.

-

Blood Sampling: Blood samples are collected at frequent intervals over a 24- to 48-hour period to adequately define the plasma concentration-time profile.

Allometric Scaling of Tolterodine

A pivotal study by Pahlman et al. (1999) performed allometric scaling to predict the oral pharmacokinetics of tolterodine in humans from data in mice, rats, and dogs.[3] The study concluded that allometric scaling allowed for a good prediction of clearance and volume of distribution.

While the specific allometric equations from this study are not publicly available, the general approach involves plotting the logarithm of the pharmacokinetic parameter against the logarithm of body weight for the different animal species. A linear regression is then performed to determine the allometric coefficient (a) and exponent (b).

The relationship between body weight and key pharmacokinetic parameters can be visualized as follows:

Conclusion

The allometric scaling of tolterodine pharmacokinetics from animal species to humans has been demonstrated to be a valuable tool in its development. The pharmacokinetic profile of tolterodine is similar between the dog and human, making the dog a particularly relevant preclinical model. While the metabolic profile in the rat differs from that in humans, the clearance of tolterodine in this species still aligns with the allometric relationship, allowing for its inclusion in the prediction of total clearance in humans.[3] This technical guide provides a foundational understanding of the principles and data supporting the interspecies scaling of tolterodine, which is essential for the continued development and optimization of drug therapies.

References

- 1. allucent.com [allucent.com]

- 2. fda.gov [fda.gov]

- 3. Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of a 503B outsourcing facility-produced theophylline in dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Allometric Scaling of Clearance in Paediatric Patients: When Does the Magic of 0.75 Fade? - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a First-in-Class Treatment: The Discovery and Development of Tolterodine for Overactive Bladder

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tolterodine (B1663597) marked a significant advancement in the pharmacological management of overactive bladder (OAB), a condition characterized by urinary urgency, frequency, and urge incontinence. Its development was driven by the need for a treatment with comparable efficacy to the existing gold standard, oxybutynin, but with a superior side-effect profile. This technical guide provides a comprehensive overview of the discovery and development of tolterodine, detailing its pharmacological characterization, key preclinical and clinical findings, and the scientific rationale that led to its establishment as a cornerstone therapy for OAB. We delve into the specific experimental protocols that defined its properties and present quantitative data in a structured format to facilitate scientific understanding and future research.

Introduction: The Unmet Need in Overactive Bladder Treatment

Overactive bladder is a prevalent and burdensome condition stemming from involuntary contractions of the detrusor muscle.[1] Prior to the advent of tolterodine, the mainstay of treatment was the non-selective antimuscarinic agent, oxybutynin. While effective, its clinical utility was often hampered by dose-limiting side effects, most notably dry mouth, constipation, and blurred vision.[2] This created a significant therapeutic gap for a large patient population. The development of tolterodine was a direct response to this unmet need, aiming to create a bladder-selective muscarinic receptor antagonist that could offer symptomatic relief with improved tolerability.

Preclinical Discovery and Pharmacological Profile

The development of tolterodine was rooted in the understanding of the cholinergic control of bladder function. The detrusor muscle is rich in muscarinic receptors, with M2 and M3 subtypes predominating.[3] While M3 receptors are primarily responsible for mediating detrusor contraction, M2 receptors, though more numerous, play a modulatory role.[1][3]

Tolterodine was identified as a potent and competitive muscarinic receptor antagonist.[4] Unlike some of its predecessors, tolterodine and its major active metabolite, 5-hydroxymethyl tolterodine (5-HMT), are non-selective for any single muscarinic receptor subtype.[5] However, preclinical studies revealed a functional selectivity for the urinary bladder over the salivary glands in vivo, a key differentiator from oxybutynin.[4] This tissue selectivity is not attributed to receptor subtype specificity but is a crucial aspect of its improved side-effect profile.[4]

Receptor Binding Affinity

The binding affinities of tolterodine and its active metabolite, 5-HMT, for muscarinic receptors have been extensively characterized through radioligand binding assays. These studies typically utilize cell lines expressing specific human muscarinic receptor subtypes or tissue homogenates from relevant organs.

| Compound | Receptor Subtype | Tissue Source | K_i_ (nM) | Reference |

| Tolterodine | M₁ | Human (expressed in CHO cells) | 3.6 | [4] |

| M₂ | Human (expressed in CHO cells) | 1.9 | [4] | |

| M₃ | Human (expressed in CHO cells) | 2.5 | [4] | |

| M₄ | Human (expressed in CHO cells) | 2.2 | [4] | |

| M₅ | Human (expressed in CHO cells) | 2.8 | [4] | |

| Muscarinic (total) | Guinea Pig Bladder | 2.7 | [4] | |

| Muscarinic (total) | Human Bladder | 3.3 | [4] | |

| Muscarinic (total) | Guinea Pig Parotid Gland | 4.8 | [4] | |

| 5-HMT | Muscarinic (total) | Rat Bladder Urothelium | 0.43 | [6] |

| Muscarinic (total) | Rat Detrusor Muscle | 0.44 | [6] |

Functional Antagonism

The functional antagonist activity of tolterodine and 5-HMT was assessed in isolated tissue preparations, most commonly guinea pig bladder strips. These experiments measure the ability of the antagonist to inhibit the contractile response induced by a muscarinic agonist, such as carbachol.

| Compound | Preparation | Agonist | IC₅₀ (nM) | Reference |

| Tolterodine | Guinea Pig Bladder | Carbachol | 14 | [5] |

| 5-HMT | Guinea Pig Bladder | Carbachol | 5.7 | [5] |

Experimental Protocols

-

Objective: To determine the binding affinity (K_i_) of tolterodine and 5-HMT for muscarinic receptor subtypes.

-

Methodology:

-

Membrane Preparation: Homogenates of tissues (e.g., guinea pig bladder, human bladder) or membranes from cell lines stably expressing individual human muscarinic receptor subtypes (M1-M5) are prepared.[4][7]

-

Assay: Membranes are incubated with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound (tolterodine or 5-HMT).[7][8]

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The K_i_ value is then calculated using the Cheng-Prusoff equation.[6]

-

-

Objective: To determine the functional antagonist potency of tolterodine and 5-HMT.

-

Methodology:

-

Tissue Preparation: Strips of guinea pig detrusor muscle are mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O₂/5% CO₂.[5]

-

Contraction Induction: A cumulative concentration-response curve to a muscarinic agonist (e.g., carbachol) is established to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of tolterodine or 5-HMT for a defined period.

-

Repeat Contraction: The concentration-response curve to the agonist is repeated in the presence of the antagonist.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the antagonist's potency, often expressed as a pA₂ value or an IC₅₀ value.[5]

-

Chemical Synthesis

Several synthetic routes for tolterodine have been developed. A common approach involves the following key steps:

-

Condensation: p-cresol (B1678582) is condensed with cinnamic acid to form 6-methyl-4-phenylchroman-2-one.

-

Ring Opening and Etherification: The lactone ring is opened, and the phenolic hydroxyl group is etherified.

-

Reduction: The resulting ester is reduced to a primary alcohol.

-

Tosylation: The alcohol is converted to a tosylate, a good leaving group.

-

Amination: The tosylate is reacted with diisopropylamine (B44863) to introduce the tertiary amine moiety.

-

Demethylation: The methyl ether is cleaved to yield racemic tolterodine.

-

Resolution: The racemic mixture is resolved using a chiral acid, such as L-(+)-tartaric acid, to obtain the active (R)-enantiomer.

A schematic of a common synthesis pathway is presented below:

Caption: A generalized workflow for the chemical synthesis of (R)-Tolterodine.

Clinical Development

The clinical development program for tolterodine was designed to demonstrate its efficacy and superior tolerability compared to placebo and the existing standard of care, oxybutynin. The program included several large, randomized, double-blind, multicenter studies.

Key Clinical Trials

A pooled analysis of four pivotal 12-week studies provides a robust overview of tolterodine's clinical profile.[9] These studies enrolled patients with OAB symptoms, including urinary frequency (≥8 micturitions/24 hours) and/or urge incontinence.[10]